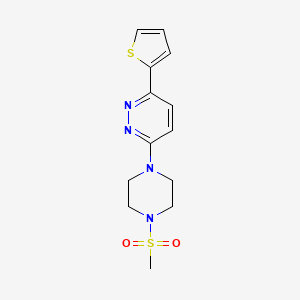

![molecular formula C20H21N3O3 B6529163 2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 946275-26-9](/img/structure/B6529163.png)

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide” is a derivative of the 1,3,4-oxadiazole family . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . In some cases, the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole (NOA) with sodium dichloroisocyanurate (SDCI) affords sodium bis (3-nitro-1,2,4-oxadiazol-5-yl)amide .

Molecular Structure Analysis

The molecular structure of “2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide” is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .

Chemical Reactions Analysis

Oxadiazole derivatives exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor and cathepsin K inhibitor antioxidant properties.

Scientific Research Applications

Antibacterial Activity

Compounds containing the 1,3,4-oxadiazole structural framework, which is present in the given compound, have been synthesized and studied for their antibacterial properties . They have shown inhibitory activity against certain bacterial strains .

Antifungal Activity

Similar compounds have been synthesized and screened for their antifungal activity against various fungal strains . They have shown distinctive antifungal activity and found to be more potent .

Medical Research

The compound could potentially be used in medical research, given its structural similarity to other compounds with known biological activity .

Industrial Applications

Compounds with similar structures have been used in the industrial field . They have great importance in various areas of medicinal chemistry, pesticides as well as polymer and materials science .

Explosive Materials

Some compounds with similar structures have been used in the production of explosive materials . Although the detonation performance of these compounds is slightly lower than that of some other explosives, their sensitivity is better, which shows that they still have a high application value .

Mechanism of Action

Safety and Hazards

While specific safety and hazard information for “2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide” is not available, it is generally recommended to avoid direct skin and eye contact with oxadiazole derivatives to prevent irritation . If contact occurs, it is advised to rinse immediately with water and seek medical help if necessary .

properties

IUPAC Name |

2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-12-9-13(2)19(14(3)10-12)21-18(24)11-25-17-7-5-16(6-8-17)20-23-22-15(4)26-20/h5-10H,11H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZVMINECARDOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C3=NN=C(O3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine](/img/structure/B6529084.png)

![3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529091.png)

![3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529097.png)

![3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B6529102.png)

![1-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6529106.png)

![3-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine](/img/structure/B6529110.png)

![ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate](/img/structure/B6529119.png)

![3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529138.png)

![3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529152.png)

![3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine](/img/structure/B6529153.png)

![N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6529161.png)

![N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529162.png)

![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6529171.png)